(S)-Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate
Overview
Description
“(S)-Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate” is a complex organic compound. It contains a dioxolane ring, which is a type of heterocyclic compound. The “S-” prefix indicates that it is the “S” (sinister, Latin for left) enantiomer of the molecule, meaning it rotates plane-polarized light counterclockwise .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the dioxolane ring, possibly through a reaction involving a diol (a molecule with two alcohol groups) and a carbonyl compound (like a ketone or aldehyde). The “S” enantiomer could be obtained through the use of chiral catalysts or other methods of asymmetric synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the dioxolane ring, along with a methyl ester group. The “S” enantiomer would have a specific three-dimensional configuration .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and reagents present. The ester group could undergo hydrolysis, transesterification, or other reactions. The dioxolane ring could potentially be opened under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
Biopolymer Modification and Drug Delivery
- Xylan Derivatives and Biopolymers : The chemical modification of xylan, a biopolymer, into ethers and esters, leads to new materials with specific properties. These properties depend on the functional groups, degree of substitution, and substitution pattern. Xylan esters, synthesized through the conversion of hemicellulose, have been suggested for use in drug delivery applications due to their ability to form spherical nanoparticles. These nanoparticles, with sizes down to 60 nm and a narrow particle size distribution, are produced using a simple dialysis process and may be utilized for drug delivery applications. Cationic xylan derivatives are proposed for various applications including paper strength additives, flocculation aids, and antimicrobial agents (Petzold-Welcke et al., 2014).
Industrial Applications and Environmental Impact
- Bio-based Solvents : 2-Methyloxolane (2-MeOx), a bio-based solvent, has been presented as an environmentally and economically viable alternative to conventional petroleum-based solvents for extracting lipophilic foodstuff and natural products. The review emphasized its solvent power, extraction efficiency, detailed toxicological profile, and environmental impacts, comparing it with hexane, the most used petroleum-based solvent. The replacement of petroleum-based solvents with bio-based alternatives like 2-MeOx is a crucial research topic impacting several fields of modern plant-based chemistry (Rapinel et al., 2020).
Health and Medical Research
Amyloid Imaging in Alzheimer's Disease : Amyloid imaging is a significant advancement in understanding the pathophysiological mechanisms and time course in amyloid deposits in the brain. This technique is crucial for the early detection of Alzheimer's disease and should be utilized in the evaluation of new anti-amyloid therapies (Nordberg, 2007).
4,4-Dimethyl Phytosterols and Disease Prevention : 4,4-Dimethyl phytosterols, containing two methyl groups at the carbon-4 atom of the aliphatic A-ring, have shown numerous beneficial effects on disease prevention. They are particularly involved in the endogenous cannabinoid system (ECS) and have been highlighted for their potential in treating various diseases. Future research is suggested to confirm their relationship with the ECS and to elucidate the mechanism directly toward clinical trials (Zhang et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include the development of more efficient synthesis methods, studies of its reactivity, or investigation of its potential uses in fields like pharmaceuticals or materials science .
Properties
IUPAC Name |
methyl 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-9(2)12-6-7(13-9)4-5-8(10)11-3/h7H,4-6H2,1-3H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSLPFFBCXXLKI-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCC(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CCC(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370027 | |
Record name | Methyl 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90472-93-8 | |
Record name | Methyl 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.